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Compound of Interest

Compound Name: CP 141938

CAS No.: 182822-62-4

Cat. No.: B029727 Get Quote

Technical Support Guide: Optimizing CP-141938 Concentration for Cell Culture

Executive Summary & Compound Profile
CP-141938 (Methoxy-3-[(2-phenyl-piperidinyl-3-amino)-methyl]-phenyl-N-methyl-methane-

sulfonamide) is a high-affinity Neurokinin-1 (NK1) receptor antagonist. However, in cell culture

and drug development, it is predominantly utilized as a model P-glycoprotein (P-gp/MDR1)

substrate to assess blood-brain barrier (BBB) efflux liability.

Unlike its structural analog CP-122721, CP-141938 exhibits poor brain penetration in vivo

specifically due to active P-gp efflux, making it a "gold standard" probe for validating P-gp

expression in transfected cell lines (e.g., MDCK-MDR1, Caco-2).

Critical Optimization Parameters:

Primary Application: P-gp Efflux Transporter Assay.

Secondary Application: NK1 Receptor Antagonism (Pharmacology).[1][2][3][4][5]

Solubility: DMSO (Stock 10 mM).

Molecular Weight: 403.54 g/mol .
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Application 1: P-gp Transporter Assays (MDCK-
MDR1 / Caco-2)
This is the most common application. The goal is to select a concentration that provides a

robust signal (LC-MS/MS detection) without saturating the transporter or causing cytotoxicity.

Q: What is the optimal working concentration for CP-
141938 in bidirectional transport assays?
A: The industry standard optimal concentration is 5 µM.

Technical Rationale:

Signal-to-Noise: At 5 µM, CP-141938 provides sufficient mass for accurate quantification in

the receiver compartment (using LC-MS/MS) even when transport is low (Apical-to-

Basolateral).

Transporter Kinetics: P-gp (MDR1) generally has a

(Michaelis constant) in the range of 10–50 µM for many substrates. Working at 5 µM ensures
you are in the linear range of transport kinetics (First-order rate), where the rate of efflux is
directly proportional to concentration.

Saturation Avoidance: Concentrations >10 µM risk approaching saturation, which artificially

lowers the observed Efflux Ratio (ER), leading to false negatives.

Protocol: Bidirectional Transport Optimization
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Step Parameter
Recommended
Condition

Causality / Note

1 Stock Prep 10 mM in DMSO
Store at -20°C. Avoid

freeze-thaw cycles.

2 Working Soln

5 µM in Transport

Buffer (HBSS + 10

mM HEPES)

Final DMSO content

must be ≤ 0.1% to

avoid membrane

disruption.

3 Equilibration 37°C for 30 min

Pre-warm buffer to

prevent temperature-

shock induced tight

junction opening.

4 Incubation 60 - 120 minutes

CP-141938

permeates slowly; 1

hour is minimum for

detectable receiver

levels.

5 Sampling

50 µL from Donor

(t=0, t=end) &

Receiver (t=end)

Required for Mass

Balance calculation

(See Section 4).

Expected Data Output (Validation Criteria)
If your system is working correctly (e.g., MDCK-MDR1 cells), CP-141938 should yield:

Papp (B→A): High (> 20 ×

cm/s)

Papp (A→B): Low (< 2 ×

cm/s)

Efflux Ratio (ER): > 10 (often > 20 in high-expression lines)
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Application 2: NK1 Receptor Antagonism
(Functional Assays)
If you are using CP-141938 to block Substance P signaling in neurons or transfected

CHO/HEK cells, the concentration requirement differs significantly from transport assays.

Q: What concentration should I use to block NK1
receptors?
A: Start with a dose-response curve from 0.1 nM to 1 µM. The functional IC50 is typically in the

low nanomolar range (1–10 nM).

For Complete Blockade: Use 100 nM to 1 µM. This is ~100x the

, ensuring >99% receptor occupancy.

Warning: Do not use the 5 µM "transport concentration" for receptor binding assays unless

intended, as off-target effects (non-specific binding) increase significantly above 1 µM.

Visualizing the Efflux Mechanism
The following diagram illustrates the kinetic pathway of CP-141938 in a polarized cell

monolayer (e.g., MDCK-MDR1). Note the directional asymmetry caused by P-gp.
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Figure 1: Kinetic Pathway of CP-141938 in Polarized MDCK-MDR1 Cells
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Troubleshooting & FAQs
Q: My Mass Balance (Recovery) is low (< 70%). Where is
the compound going?
A: CP-141938 is lipophilic and can bind to plasticware.

Solution 1: Add 0.5% BSA (Bovine Serum Albumin) to the receiver compartment buffer. This

acts as a "sink" to keep the lipophilic compound in solution after it crosses the membrane.

Solution 2: Use glass-coated plates or low-binding polypropylene plastics.

Solution 3: Optimize the wash step. Ensure you rinse the cell monolayer with ice-cold buffer

at the end of the experiment and analyze the lysate to account for intracellular trapping.

Q: I see high efflux in my Wild-Type (WT) cells too. Is
this normal?
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A: No. This indicates endogenous transporter expression.

CP-141938 is highly selective for P-gp (MDR1). If you see efflux (ER > 2) in WT MDCK or

Caco-2 cells, verify the passage number. High passage Caco-2 cells spontaneously

upregulate P-gp.

Control Experiment: Run the assay with Zosuquidar (0.5 µM) or Cyclosporin A (10 µM). If the

efflux is abolished, it is P-gp mediated.

Q: Can I use CP-141938 to validate Blood-Brain Barrier
(BBB) penetration in silico?
A: Yes, it is a reference standard for "Low Brain Penetration."

In brain slice assays, the unbound brain-to-plasma ratio (

) of CP-141938 is typically < 0.1, indicating significant exclusion from the brain. If your novel
compound behaves like CP-141938, it will likely fail to treat CNS targets but may be
excellent for peripheral targets (avoiding CNS side effects).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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